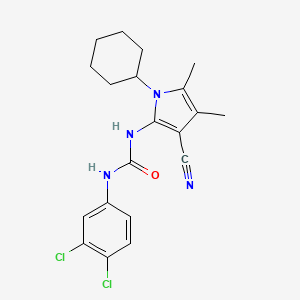
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea, also known as CDK inhibitor CYC065, is a small molecule drug that has been extensively researched for its potential role in cancer treatment. This compound belongs to the class of cyclin-dependent kinase (CDK) inhibitors, which are molecules that target CDKs, a family of proteins that play a critical role in cell division and proliferation.
作用机制
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 exerts its anti-cancer effects by inhibiting the activity of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 and 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9. 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 is a protein that plays a critical role in the G1/S transition of the cell cycle, while 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9 is involved in the regulation of transcription elongation. By inhibiting these proteins, this compound inhibitor CYC065 can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.
Biochemical and Physiological Effects
This compound inhibitor CYC065 has been shown to have a number of biochemical and physiological effects in cancer cells. In preclinical studies, this compound has been found to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound inhibitor CYC065 has also been shown to inhibit tumor growth in mouse models of cancer.
实验室实验的优点和局限性
One of the main advantages of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 is its selectivity for 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 and 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9, which makes it a promising candidate for cancer treatment. However, like all drugs, this compound inhibitor CYC065 has limitations. One limitation is its potential toxicity, which can limit its use in clinical settings. Additionally, the effectiveness of this compound inhibitor CYC065 may vary depending on the type of cancer being treated.
未来方向
There are a number of potential future directions for research on 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065. One area of interest is the development of combination therapies that combine this compound inhibitor CYC065 with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitor CYC065. Finally, further research is needed to determine the optimal dosing and administration schedule for this compound inhibitor CYC065 in clinical settings.
合成方法
The synthesis of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 involves a multi-step process that begins with the reaction of 3-cyano-1-cyclohexyl-4,5-dimethylpyrrole-2-carbaldehyde with 3,4-dichloroaniline to form the corresponding urea derivative. The resulting intermediate is then subjected to a series of reactions, including alkylation and cyclization, to yield the final product.
科学研究应用
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can selectively inhibit 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 and 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9, two key regulators of cell proliferation and transcription, respectively. By inhibiting these proteins, this compound inhibitor CYC065 can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.
属性
IUPAC Name |
1-(3-cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N4O/c1-12-13(2)26(15-6-4-3-5-7-15)19(16(12)11-23)25-20(27)24-14-8-9-17(21)18(22)10-14/h8-10,15H,3-7H2,1-2H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAUZRSUOWOCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
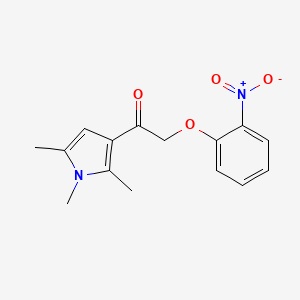
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
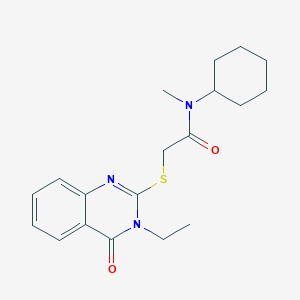
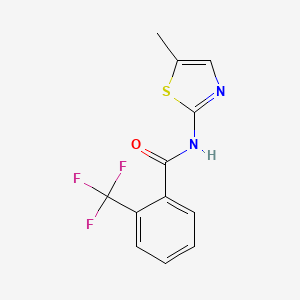
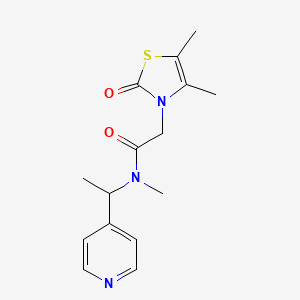
![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
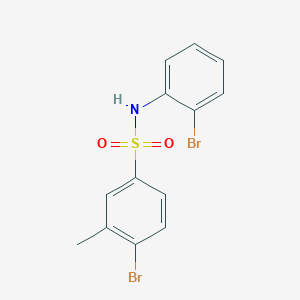
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
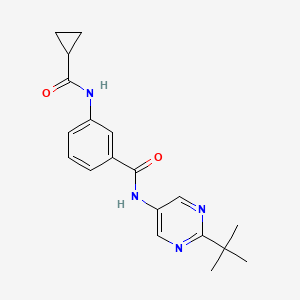
![2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)

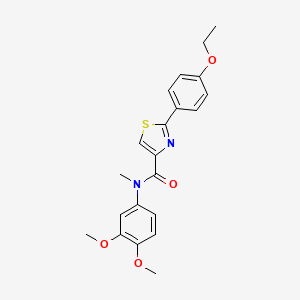
![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
